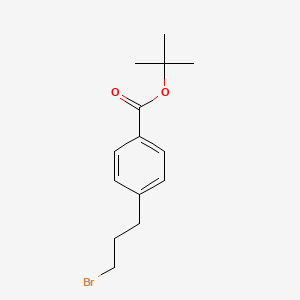

tert-Butyl 4-(3-bromopropyl)benzoate

Description

tert-Butyl 4-(3-bromopropyl)piperazine-1-carboxylate (CAS 2102410-31-9) is a brominated alkylpiperazine derivative with a tert-butyl ester group. This compound is primarily utilized in organic synthesis as a versatile intermediate for constructing complex molecules, particularly in pharmaceutical and materials science research. Its bromopropyl chain enables alkylation reactions, facilitating the attachment of the piperazine scaffold to other molecular frameworks, such as benzo[b][1,4]oxazin-3(4H)-one analogues, to generate drug candidates . Additionally, it is noted for its low toxicity at common experimental concentrations, making it suitable for biochemical and drug delivery studies .

Properties

Molecular Formula |

C14H19BrO2 |

|---|---|

Molecular Weight |

299.20 g/mol |

IUPAC Name |

tert-butyl 4-(3-bromopropyl)benzoate |

InChI |

InChI=1S/C14H19BrO2/c1-14(2,3)17-13(16)12-8-6-11(7-9-12)5-4-10-15/h6-9H,4-5,10H2,1-3H3 |

InChI Key |

FYNLLHKHEROWLR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-bromopropyl)benzoate typically involves the esterification of 4-(3-bromopropyl)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 4-(3-bromopropyl)benzoate can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: tert-Butyl 4-(3-bromopropyl)benzoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane derivatives.

Oxidation Reactions: Oxidation of tert-Butyl 4-(3-bromopropyl)benzoate can lead to the formation of carboxylic acids or ketones.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed:

Substitution: Formation of tert-Butyl 4-(3-hydroxypropyl)benzoate or tert-Butyl 4-(3-aminopropyl)benzoate.

Reduction: Formation of tert-Butyl 4-(3-propyl)benzoate.

Oxidation: Formation of 4-(3-bromopropyl)benzoic acid or 4-(3-bromopropyl)benzaldehyde.

Scientific Research Applications

Chemistry: tert-Butyl 4-(3-bromopropyl)benzoate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of polymers, pharmaceuticals, and agrochemicals.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. It may also serve as a probe to study enzyme-substrate interactions and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: In the industrial sector, tert-Butyl 4-(3-bromopropyl)benzoate is used in the manufacture of specialty chemicals, including plasticizers, stabilizers, and surfactants. It is also employed in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-bromopropyl)benzoate depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The molecular targets and pathways involved in these reactions include the activation of the carbon-bromine bond and the stabilization of the transition state by the solvent and other reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Ethyl 4-(Dimethylamino) Benzoate Ethyl 4-(dimethylamino) benzoate shares structural similarities as a benzoate ester but differs in its substituents (dimethylamino group vs. bromopropyl-piperazine chain). Key distinctions include:

Ethyl 4-(dimethylamino) benzoate demonstrates superior reactivity in resin polymerization due to its dimethylamino group, which accelerates radical initiation. In contrast, the tert-butyl derivative’s bromopropyl chain is tailored for nucleophilic substitution in drug synthesis .

Unlike the tert-butyl compound, BHT inhibits polycyclic hydrocarbon carcinogenesis by preventing DNA adduct formation, highlighting divergent mechanisms between alkylating agents and antioxidants .

Piperazine vs. Benzoate Derivatives

Piperazine derivatives like tert-butyl 4-(3-bromopropyl)piperazine-1-carboxylate exhibit enhanced solubility and modularity in drug design compared to simpler benzoates. The piperazine ring enables hydrogen bonding and charge interactions, critical for receptor targeting, whereas benzoates (e.g., ethyl 4-(dimethylamino) benzoate) prioritize electronic effects for polymerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.